molecular formula C9H15ClN2O4 B2385322 2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1820716-72-0

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2385322
CAS No.: 1820716-72-0
M. Wt: 250.68
InChI Key: APVNRZDBQQRDOO-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a polyether chain (2-(2-methoxyethoxy)ethyl). The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4.ClH/c1-14-4-5-15-3-2-8-10-6-7(11-8)9(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVNRZDBQQRDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1=NC=C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-methoxyethoxy)ethanol and imidazole-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Imidazole Positions) Solubility (Inference) Key Features
2-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride C₁₀H₁₇N₂O₅·HCl 2: Polyether chain; 4: COOH High (polar ether groups) Enhanced hydrophilicity; potential for membrane penetration
2-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride (CID 578816) C₆H₈N₂O₂·HCl 2: Ethyl; 4: COOH Moderate Simpler alkyl chain; lower solubility compared to polyether analog
1H-Imidazol-2-ylmethanol hydrochloride () C₄H₆N₂O·HCl 2: CH₂OH High (due to -OH) Alcohol group increases polarity; possible use in coordination chemistry
Histamine dihydrochloride (2-(4-Imidazolyl)ethylamine dihydrochloride) C₅H₉N₃·2HCl 1: Ethylamine; 3: NH (imidazole numbering) Very high (dihydrochloride) Biological relevance (e.g., immune response); high solubility

Structural and Functional Insights

  • Imidazole Core Stability : The imidazole ring’s aromaticity is preserved across analogs, but substituents influence electronic properties. For example, the electron-withdrawing carboxylic acid group (4-position) may reduce basicity compared to histamine’s amine group .
  • Positional Ambiguity: A discrepancy exists in , where "2-ethyl-1H-imidazole-5-carboxylic acid" conflicts with the stated 4-carboxylic acid position. This highlights the need for standardized numbering in imidazole derivatives .

Biological Activity

2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride, with the molecular formula C9H15ClN2O4 and a molecular weight of 250.68 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy and antimicrobial activity. The imidazole ring structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

  • Cytotoxicity : Studies show that imidazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, compounds related to imidazole have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Mechanisms of Apoptosis : Flow cytometry analyses reveal that these compounds can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Imidazole derivatives have been reported to possess antibacterial properties, particularly against Gram-negative bacteria. The mechanism involves:

  • Inhibition of Metallo-β-lactamases (MBLs) : Structure-guided optimization studies indicate that certain imidazole derivatives can inhibit MBLs, which are enzymes that confer resistance to carbapenem antibiotics. This inhibition enhances the efficacy of existing antibiotics against resistant strains like Pseudomonas aeruginosa .

Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits MBLs in Gram-negative bacteria
CytotoxicityIC50 values in low micromolar range

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of imidazole derivatives found that compounds similar to this compound exhibited potent cytotoxicity against various leukemia and solid tumor cell lines. The study reported IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, indicating a promising therapeutic index.

Case Study 2: Antimicrobial Resistance

In another investigation focused on antimicrobial resistance, researchers tested several imidazole derivatives against clinical isolates of resistant bacteria. The results demonstrated that specific modifications to the imidazole structure enhanced inhibitory activity against MBLs, suggesting a viable pathway for developing new agents to combat antibiotic resistance.

Q & A

Q. What is the molecular structure and key functional groups of 2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride?

The compound features a five-membered imidazole ring substituted at the 1-position with a 2-(2-methoxyethoxy)ethyl group and at the 4-position with a carboxylic acid moiety. The hydrochloride salt enhances solubility. Key functional groups include:

  • Imidazole ring : Aromatic heterocycle with two nitrogen atoms, enabling π-π stacking and hydrogen bonding.
  • 2-(2-Methoxyethoxy)ethyl chain : Enhances lipophilicity and metabolic stability via ether linkages.
  • Carboxylic acid : Provides acidity (pKa ~2–3) for salt formation and hydrogen-bonding interactions. Structural analogs (e.g., ) highlight the role of substituents in modulating reactivity and bioactivity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

  • Imidazole ring formation : Cyclization of α-halo ketones with diamines under acidic conditions (e.g., ZnCl₂ catalysis) .
  • Alkylation : Introduction of the 2-(2-methoxyethoxy)ethyl group via nucleophilic substitution using a fluorinated or methoxyethyl halide (e.g., 2-bromoethyl methyl ether) with a base like K₂CO₃ .
  • Carboxylic acid functionalization : Hydrolysis of ester precursors or direct carboxylation at the 4-position .
  • Salt formation : Treatment with HCl to yield the hydrochloride salt, improving crystallinity .

Q. How is this compound purified and characterized in laboratory settings?

  • Purification :
  • Recrystallization : From ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography : Using silica gel and polar solvents (e.g., CH₂Cl₂/MeOH gradients) .
    • Characterization :
TechniquePurposeExample Data
¹H/¹³C NMR Confirm substituent positionsδ 7.5 ppm (imidazole H), δ 3.5–3.7 ppm (OCH₂CH₂)
FTIR Identify functional groups1700–1720 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (NH⁺)
HPLC Purity assessment>95% purity with C18 columns

Q. What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency but may require post-reaction removal via aqueous extraction .
  • Catalyst screening : Lewis acids (e.g., CuI) or palladium catalysts for coupling reactions ().
  • Computational modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways ().
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal parameters .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Lipophilicity : The 2-methoxyethoxy group balances solubility and membrane permeability (logP ~1.5–2.0) .
  • Electron-withdrawing groups : Carboxylic acid at the 4-position increases hydrogen-bonding capacity, enhancing target binding (e.g., enzyme active sites) .
  • SAR studies : Replace the methoxyethoxy chain with shorter ethers or alkyl groups to assess metabolic stability ().

Q. What analytical methods resolve contradictions in solubility and stability data?

  • pH-dependent solubility : Use potentiometric titration to determine solubility profiles across pH 1–7.4 (simulated gastric/physiological conditions) .
  • Forced degradation studies : Expose to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers to explain discrepancies in reported solubility .

Q. What computational tools predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., AMPK, ) or receptors .
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronic effects with activity .

Q. How does this compound compare to analogs in drug delivery systems?

  • Micelle/nanoparticle encapsulation : Compare loading efficiency (%) with imidazole analogs lacking the methoxyethoxy chain ().
  • Proton sponge effect : The imidazole ring’s buffering capacity may enhance endosomal escape in siRNA delivery .

Methodological Challenges

Q. What strategies mitigate byproduct formation during alkylation?

  • Temperature control : Maintain 0–5°C to suppress elimination side reactions .
  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted nucleophilic attack .
  • In situ monitoring : Use ReactIR to track reaction progress and quench at optimal conversion .

Q. How can enantiomeric impurities be detected and controlled?

  • Chiral HPLC : Use Chiralpak IC columns with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Confirm absence of optical activity in the final product .

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